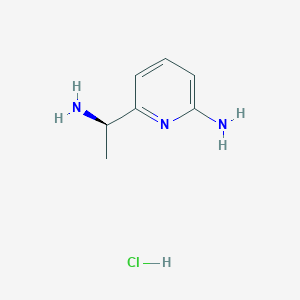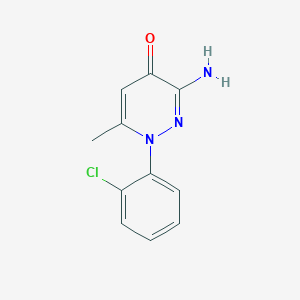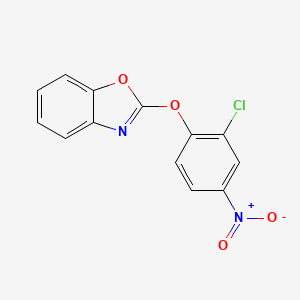![molecular formula C7H14ClNO3 B13900732 [(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as tetrahydropyrans. These compounds are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The specific configuration of this compound, with the (3R,4S) stereochemistry, indicates the spatial arrangement of the atoms in the molecule. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a leaving group on the tetrahydropyran ring.
Acetylation: The resulting amine can be acetylated using acetic anhydride or acetyl chloride to form the acetate ester.
Formation of the Hydrochloride Salt: Finally, the acetate ester can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium azide (NaN₃) or halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The pathways involved typically include binding to the active site of the enzyme, leading to changes in enzyme activity and subsequent effects on metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate
- **[(3R,4S)-4-aminotetrahydropyran-3-yl] chloride
- **[(3R,4S)-4-aminotetrahydropyran-3-yl] bromide
Uniqueness
[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and an acetate ester. This combination of functional groups and stereochemistry imparts unique chemical properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C7H14ClNO3 |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
[(3R,4S)-4-aminooxan-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5(9)11-7-4-10-3-2-6(7)8;/h6-7H,2-4,8H2,1H3;1H/t6-,7-;/m0./s1 |
Clé InChI |
DUXKXPJLFGXTQS-LEUCUCNGSA-N |
SMILES isomérique |
CC(=O)O[C@H]1COCC[C@@H]1N.Cl |
SMILES canonique |
CC(=O)OC1COCCC1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



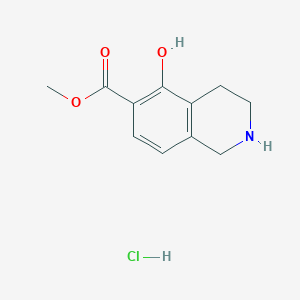
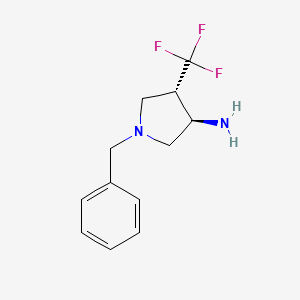
![1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one](/img/structure/B13900674.png)
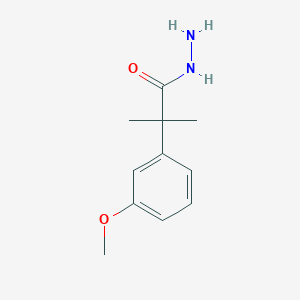

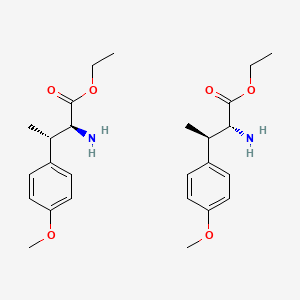
![2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13900705.png)


![3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13900714.png)
